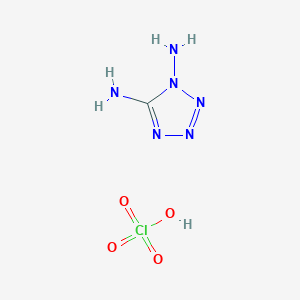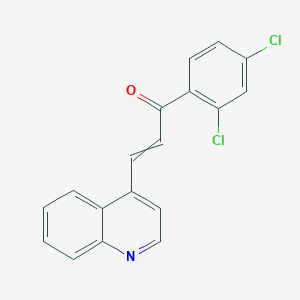
1-Benzyl-4-(3-ethyl-5-methyl-1H-1,2,4-triazol-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(3-ethyl-5-methyl-1H-1,2,4-triazol-1-yl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a benzyl group and a triazole moiety. The presence of the triazole ring imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-Benzyl-4-(3-ethyl-5-methyl-1H-1,2,4-triazol-1-yl)piperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
1-Benzyl-4-(3-ethyl-5-methyl-1H-1,2,4-triazol-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(3-ethyl-5-methyl-1H-1,2,4-triazol-1-yl)piperidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(3-ethyl-5-methyl-1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The benzyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy . The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
1-Benzyl-4-(3-ethyl-5-methyl-1H-1,2,4-triazol-1-yl)piperidine can be compared with other piperidine and triazole derivatives:
1-Benzylpiperidine: Lacks the triazole ring, resulting in different chemical properties and biological activities.
4-(1H-1,2,4-Triazol-1-yl)piperidine: Similar structure but without the benzyl group, affecting its interaction with biological targets.
1-Benzyl-4-(1H-1,2,3-triazol-1-yl)piperidine: Contains a different triazole isomer, leading to variations in reactivity and applications.
The unique combination of the benzyl and triazole groups in this compound imparts distinct properties that make it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
917807-11-5 |
|---|---|
Fórmula molecular |
C17H24N4 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-benzyl-4-(3-ethyl-5-methyl-1,2,4-triazol-1-yl)piperidine |
InChI |
InChI=1S/C17H24N4/c1-3-17-18-14(2)21(19-17)16-9-11-20(12-10-16)13-15-7-5-4-6-8-15/h4-8,16H,3,9-13H2,1-2H3 |
Clave InChI |
KTIWDSAHPHGZJD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=N1)C)C2CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14185723.png)


![4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one](/img/structure/B14185736.png)

![(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one](/img/structure/B14185754.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B14185770.png)

![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)

![2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B14185793.png)
![({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl](/img/structure/B14185797.png)

